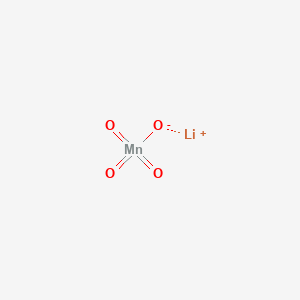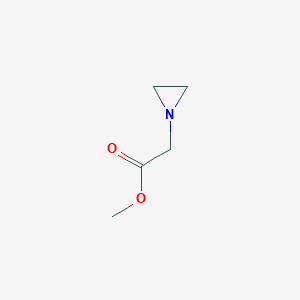
Yoduro de calcio tetrahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Calcium diiodide can be synthesized through metathesis reactions involving calcium and iodine compounds. For instance, the reaction of benzylpotassium with anhydrous calcium diiodide and specific ligands in toluene yields colorless calcium complexes, illustrating the synthesis pathways of calcium diiodide derivatives (Glock, Görls, & Westerhausen, 2009).
Molecular Structure Analysis
The molecular structure of related calcium diiodide compounds has been elucidated through various crystallographic studies. For example, tris(glycine)calcium(II)diiodide monohydrate shows calcium coordinated to seven oxygen atoms, forming a distorted pentagonal bipyramid (Natarajan & Rao, 1981). Such studies provide insight into the coordination environment and geometric preferences of calcium ions in halide compounds.
Chemical Reactions and Properties
Calcium diiodide complexes exhibit varied reactivity, especially when interacting with organic ligands or undergoing metathesis reactions. These reactions yield diverse structures, demonstrating the chemical versatility of calcium diiodide and its potential as a precursor for various calcium-containing compounds (Wei, Zhang, & Xi, 2018).
Physical Properties Analysis
The physical properties of calcium diiodide and its hydrates, including their crystalline forms, are key to understanding their stability, solubility, and potential applications. Studies on compounds like calcium chloride tetrahydrate provide comparative insights into the hydration effects on calcium halides and their structural implications (Thewalt & Bugg, 1973).
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Yoduro de calcio tetrahidratado: se utiliza en la investigación biomédica debido a su solubilidad y propiedades iónicas. Es particularmente útil en estudios de densidad ósea donde puede servir como agente de contraste en técnicas de imagen. El alto contenido de yodo del compuesto lo hace valioso para la radiografía de rayos X y la tomografía computarizada (TC), mejorando la visibilidad de los tejidos biológicos .
Aplicaciones industriales
En el sector industrial, CaI2·4H2O se emplea en la síntesis de compuestos orgánicos. Su función como fuente de iones yoduro es crucial en procesos catalíticos y reacciones de polimerización. La estabilidad del compuesto en diversas condiciones lo convierte en un componente confiable en la fabricación de polímeros y plásticos .
Ciencias Ambientales
This compound: contribuye a la sostenibilidad ambiental a través de su uso en fotocatálisis. Está involucrado en el desarrollo de fotocatalizadores a base de calcio derivados de materiales de desecho, que se aplican en el tratamiento de aguas residuales y el control de la contaminación del aire para eliminar contaminantes y mejorar la salud ambiental .
Aplicaciones agrícolas
En la agricultura, CaI2·4H2O se explora por su potencial como fertilizante de calcio. El calcio es vital para el crecimiento de las plantas, contribuyendo a la estructura de la pared celular y la activación de enzimas. La investigación está en curso para determinar la eficacia del this compound en la mejora del rendimiento de los cultivos y la salud del suelo .
Tecnología alimentaria
La industria alimentaria investiga el uso de CaI2·4H2O en la conservación de alimentos y la fortificación. Su contenido de yodo es beneficioso para abordar la deficiencia de yodo en las poblaciones. Además, se estudia su potencial en tecnologías de envasado de alimentos para extender la vida útil y mantener la calidad de los alimentos .
Ciencia de materiales
En la ciencia de materiales, This compound es un precursor para crear materiales avanzados. Se utiliza en la fabricación de materiales luminiscentes y sirve como matriz en el desarrollo de fósforos y dispositivos optoelectrónicos. Su papel en la síntesis de materiales nanoestructurados también es de gran interés .
Farmacéuticos
CaI2·4H2O: encuentra aplicaciones en formulaciones farmacéuticas. Está involucrado en el desarrollo de sistemas de administración de fármacos, particularmente donde el yodo es un componente necesario. Su solubilidad y compatibilidad con otros ingredientes farmacéuticos lo convierten en un compuesto valioso en medicina .
Investigación química
En la investigación química, This compound es esencial para sintetizar compuestos complejos utilizados en hidroaminación y como catalizador en varias reacciones químicas. También es objeto de estudio por su reactividad e interacción con otras especies químicas en entornos de investigación .
Mecanismo De Acción
Target of Action
Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . The primary targets of this compound are the calcium-binding proteins (CBPs) in biological systems . These proteins control cytoplasmic calcium concentration and function as calcium transporters and sensors with regulatory potential .
Mode of Action
Calcium diiodide tetrahydrate dissociates in the body to release calcium ions (Ca2+) and iodide ions (I-). The calcium ions play a vital role in almost all biochemical signaling and physiological functions . They are involved in signal transduction pathways, muscle contractions, bone health, and signaling cascades . The iodide ions, on the other hand, are essential for thyroid hormone synthesis .
Biochemical Pathways
The calcium ions released from calcium diiodide tetrahydrate affect various biochemical pathways. They are crucial determinants of which signaling should be ‘turned on’ and/or 'turned off’ . For instance, they are involved in the regulation of intracellular calcium signaling, which is a tightly controlled process . Any disturbance in this signaling cascade can affect calcium homeostasis and lead to many pathological abnormalities .
Pharmacokinetics
A study on the pharmacokinetics of different calcium salts (calcium chloride, calcium acetate, and calcium ascorbate) in mice showed that the absorption of calcium was significantly different among the three salts . The absolute calcium bioavailability of calcium ascorbate and calcium acetate was 2.6 and 1.5-fold, respectively, greater than that of calcium chloride . This suggests that the bioavailability of calcium from calcium diiodide tetrahydrate might also vary.
Result of Action
The result of the action of calcium diiodide tetrahydrate is the increase in the levels of calcium and iodide ions in the body. The increase in calcium levels can affect various physiological functions, including muscle contraction, bone health, and cell signaling . The increase in iodide levels is essential for the synthesis of thyroid hormones .
Action Environment
The action of calcium diiodide tetrahydrate can be influenced by various environmental factors. For instance, it is highly soluble in water , which means its dissolution and subsequent absorption can be affected by the hydration status of the individual. Moreover, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This suggests that its stability and efficacy might be affected by the presence of these gases.
Análisis Bioquímico
Biochemical Properties
Calcium diiodide tetrahydrate plays a significant role in biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . It slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .
Molecular Mechanism
The molecular mechanism of Calcium diiodide tetrahydrate is complex and involves several interactions at the molecular level. For instance, it can interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium diiodide tetrahydrate can change over time. It’s known that Calcium diiodide tetrahydrate slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially influence its long-term effects on cellular function.
Metabolic Pathways
Calcium diiodide tetrahydrate is involved in several metabolic pathways. For instance, it can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Calcium diiodide tetrahydrate can be achieved by reacting calcium hydroxide with hydroiodic acid and then crystallizing the product in the presence of water.", "Starting Materials": [ "Calcium hydroxide", "Hydroiodic acid", "Water" ], "Reaction": [ "1. Dissolve calcium hydroxide in water to form a solution.", "2. Slowly add hydroiodic acid to the solution while stirring continuously.", "3. Heat the resulting mixture to 60-70°C and continue stirring until all the reactants have reacted.", "4. Filter the solution to remove any impurities.", "5. Allow the filtered solution to cool to room temperature.", "6. Crystals of Calcium diiodide tetrahydrate will form in the solution.", "7. Collect the crystals by filtration and wash them with cold water.", "8. Dry the crystals in a desiccator to obtain the final product." ] } | |
Número CAS |
13640-62-5 |
Fórmula molecular |
CaH8I2O4 |
Peso molecular |
365.95 g/mol |
Nombre IUPAC |
calcium;diiodide;tetrahydrate |
InChI |
InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
Clave InChI |
WUSJALRVWRGZMI-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[Ca+2].[I-].[I-] |
SMILES canónico |
O.O.O.O.[Ca+2].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















